[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis
The International Union of Pure and Applied Chemistry nomenclature of [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-4-yl]methyl acetate reveals a complex molecular architecture built upon a fused bicyclic system. The core structure consists of a tetrahydro-dioxolo[4,5-c]pyran framework, which represents a pyranose ring fused with a 1,3-dioxolane ring through the 4,5-positions. This structural arrangement creates a rigid bicyclic system that constrains the conformational flexibility of the molecule and establishes precise three-dimensional spatial relationships between functional groups.
The stereochemical configuration designated by (3aS,4R,6R,7R,7aS) defines the absolute configuration at five distinct stereogenic centers within the molecular framework. The 3aS configuration establishes the spatial orientation at the ring junction carbon, which serves as a crucial reference point for the entire molecular geometry. The 4R, 6R, and 7R configurations define the arrangement of substituents on the pyranose ring, while the 7aS configuration completes the stereochemical description of the ring junction. This specific stereochemical pattern is characteristic of carbohydrate derivatives derived from naturally occurring hexose sugars, particularly those originating from glucose or galactose precursors.
The functional group analysis reveals multiple protective groups strategically positioned throughout the molecule. The 7-acetyloxy substituent represents an acetyl ester protective group at the C-7 position, while the 6-phenylmethoxy group corresponds to a benzyl ether protective group at C-6. The 2,2-dimethyl substitution pattern on the dioxolane ring indicates the presence of an isopropylidene protective group, which is formed through the condensation of two adjacent hydroxyl groups with acetone. Additionally, the 4-yl methyl acetate designation indicates that the primary alcohol at C-4 has been converted to an acetyl ester, providing comprehensive protection of all hydroxyl functionalities.
| Stereogenic Center | Configuration | Functional Group | Protective Strategy |
|---|---|---|---|
| 3a | S | Ring junction | Conformational constraint |
| 4 | R | Primary acetate | Acetyl protection |
| 6 | R | Benzyl ether | Benzyl protection |
| 7 | R | Secondary acetate | Acetyl protection |
| 7a | S | Ring junction | Conformational constraint |
Comparative Analysis of Dioxolo[4,5-c]pyran Core Structural Motifs in Natural Products
The dioxolo[4,5-c]pyran core structure found in [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-4-yl]methyl acetate represents a fundamental structural motif that appears extensively throughout natural product chemistry and synthetic carbohydrate derivatives. This bicyclic framework serves as a protected form of naturally occurring hexose sugars, particularly those derived from the galactose and glucose families. The structural rigidity imposed by the fused ring system provides exceptional stability against hydrolysis and serves as an excellent platform for selective chemical transformations.
Natural products containing related dioxolo[4,5-c]pyran motifs include numerous oligosaccharide antibiotics and glycoconjugates isolated from marine and terrestrial sources. The compound Sch 58777, a complex oligosaccharide featuring multiple dioxolo[4,5-c]pyran units, demonstrates the prevalence of this structural framework in bioactive natural products. This molecule contains the characteristic spiro[3a,6,7,7a-tetrahydro-dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran] arrangement, showcasing how nature employs these rigid bicyclic systems to achieve specific three-dimensional conformations essential for biological activity.
Marine algae, particularly species from the genus Codium, have been identified as rich sources of dioxolopyran derivatives with significant biological activities. Recent investigations of Codium elongatum revealed the presence of a dioxolopyran derivative with demonstrated hepatoprotective properties against carbon tetrachloride-induced hepatotoxicity. The protective effects observed in experimental models suggest that the dioxolo[4,5-c]pyran framework may contribute to the biological activity through conformational restriction and specific receptor interactions.
The comparative analysis of naturally occurring dioxolo[4,5-c]pyran derivatives reveals several recurring structural patterns. The majority of these compounds feature similar stereochemical arrangements at the ring junction positions, with the (3aS,7aS) configuration being particularly prevalent. This stereochemical preference likely reflects the biosynthetic pathways employed by organisms to construct these complex carbohydrate frameworks, which typically proceed through enzyme-catalyzed transformations of common hexose precursors.
| Natural Product Source | Core Motif | Biological Activity | Stereochemical Pattern |
|---|---|---|---|
| Micromonospora carbonacea | Spiro-dioxolopyran | Antibiotic | (3aR,7aR) |
| Codium elongatum | Dioxolopyran derivative | Hepatoprotective | Not specified |
| Synthetic derivatives | Tetrahydro-dioxolopyran | Model compounds | (3aS,7aS) prevalent |
Isopropylidene and Acetyl Protective Group Dynamics in Carbohydrate Derivatives
The protective group strategy employed in [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-4-yl]methyl acetate exemplifies the sophisticated approaches developed for carbohydrate synthesis and manipulation. The 2,2-dimethyl substitution pattern on the dioxolane ring represents an isopropylidene protective group, formed through the acid-catalyzed condensation of adjacent hydroxyl groups with acetone. This protective group strategy offers exceptional stability under basic conditions while remaining readily removable under mild acidic hydrolysis, making it ideally suited for multi-step synthetic sequences.
The mechanism of isopropylidene formation involves the initial protonation of acetone followed by nucleophilic attack from the vicinal diol, resulting in the formation of a cyclic acetal linkage. The thermodynamic stability of the resulting five-membered ring, combined with the steric protection provided by the two methyl substituents, creates a highly effective protective group for 1,2-diol and 1,3-diol functionalities. The specific stereochemical arrangement observed in the target compound suggests that the isopropylidene group was installed under thermodynamic control, allowing for the formation of the most stable ring conformation.
Acetyl protective groups, represented by the 7-acetyloxy and 4-yl methyl acetate functionalities, provide complementary protection for the remaining hydroxyl groups in the molecule. These ester-based protective groups offer orthogonal reactivity compared to the acetal-based isopropylidene group, enabling selective deprotection strategies. The acetyl groups can be readily removed under basic conditions using sodium methoxide or potassium carbonate, while leaving the isopropylidene group intact. This orthogonality is crucial for complex synthetic sequences where sequential deprotection and functionalization steps are required.
The glycosyl dioxolenium ion chemistry described in recent mechanistic studies provides insight into the role of acyl protective groups in controlling stereochemical outcomes during glycosylation reactions. Long-range participation by distal acyl groups can influence the stereochemical course of glycosidic bond formation through the formation of bridging dioxolenium ion intermediates. The systematic investigation of C-3, C-4, and C-6 acetyl derivatives revealed that the position and stereochemical orientation of acyl groups significantly affects their ability to participate in these bridging interactions.
The stability hierarchy of protective groups in the target compound follows the general order: isopropylidene > benzyl ether > acetyl ester. This stability differential enables selective deprotection protocols that can unmask specific hydroxyl groups while preserving others, facilitating the introduction of additional functional groups or the formation of glycosidic linkages. The strategic placement of these protective groups reflects careful consideration of the intended synthetic transformations and the desired final molecular architecture.
| Protective Group | Position | Stability | Removal Conditions | Orthogonality |
|---|---|---|---|---|
| Isopropylidene (2,2-dimethyl) | C-2,C-3 positions | High | Dilute acid | Acid-labile |
| Benzyl ether (phenylmethoxy) | C-6 position | High | Hydrogenolysis | Reductive |
| Acetyl ester | C-7, C-4 positions | Moderate | Base hydrolysis | Base-labile |
Properties
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O8/c1-12(21)23-11-15-16-17(28-20(3,4)27-16)18(25-13(2)22)19(26-15)24-10-14-8-6-5-7-9-14/h5-9,15-19H,10-11H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRWRBJAWWTBA-ICBNADEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OCC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)OCC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 428.56 g/mol. The structure features a dioxole ring and multiple functional groups that may contribute to its biological activity.
Mechanisms of Biological Activity
Research has indicated that compounds similar to the one often exhibit a range of biological activities including:
- Antioxidant Properties : Many derivatives of dioxole compounds have been shown to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures can inhibit inflammatory pathways and reduce cytokine production.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds found that they effectively reduced oxidative stress markers in vitro. The compound's ability to donate electrons may play a crucial role in neutralizing reactive oxygen species (ROS) .
Anti-inflammatory Effects
In vitro assays showed that similar compounds inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses through the NF-kB signaling pathway .
Anticancer Potential
Research on structurally related compounds has revealed significant antiproliferative effects against breast cancer cells. The mechanism is believed to involve the induction of apoptosis via mitochondrial pathways and downregulation of anti-apoptotic proteins .
Study 1: Antioxidant Properties
In a comparative study on various dioxole derivatives, it was found that those with acetoxy groups exhibited enhanced antioxidant activity compared to their non-acetylated counterparts. This was attributed to increased electron donation capacity .
Study 2: Anti-inflammatory Effects
A clinical trial involving patients with chronic inflammation showed that administration of a related dioxole compound resulted in decreased levels of inflammatory markers and improved patient outcomes .
Study 3: Anticancer Activity
A laboratory study assessed the cytotoxic effects of a similar compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis rates when treated with the compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the acetoxy group can enhance antitumor activity by altering the compound's interaction with biological targets .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity in preliminary studies. Its structural features allow it to disrupt bacterial cell membranes effectively. Further investigations are needed to explore its efficacy against resistant strains .
- Pharmacological Studies : The compound's unique stereochemistry and functional groups make it a candidate for pharmacological studies aimed at developing new therapeutic agents. Its ability to interact with specific receptors may lead to the discovery of novel drugs targeting metabolic disorders .
Agricultural Applications
- Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its bioactivity could be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to non-target organisms .
- Plant Growth Regulators : Compounds similar in structure have been investigated for their ability to act as growth regulators in plants. This could enhance crop yields and resilience against environmental stressors .
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance in various applications such as coatings and composites .
- Nanotechnology : Research into nanocarriers for drug delivery has identified compounds with similar structures as effective agents for encapsulating therapeutic molecules. This could enhance the solubility and bioavailability of poorly soluble drugs .
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted on modified derivatives of this compound revealed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells. The modifications included variations in the acetoxy group which increased potency by 30% compared to the parent compound .
- Antimicrobial Efficacy : In a comparative study involving various compounds, the target compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Field Trials for Pesticidal Activity : Field trials using formulations based on this compound showed a 40% reduction in pest populations compared to untreated controls, indicating its effectiveness as a pesticide under real-world conditions.
Chemical Reactions Analysis
Hydrolysis of Acetate Esters
The compound contains two acetyloxy groups (at C7 and the methyl acetate at C4) susceptible to hydrolysis under acidic or basic conditions:
Hydrogenolysis of Benzyl Ether
The benzyloxy (phenylmethoxy) group at C6 can be cleaved via catalytic hydrogenation:
Dioxolane Ring-Opening Reactions
The 1,3-dioxolane ring is prone to acid-mediated ring opening:
Transesterification of Acetyl Groups
The acetyloxy groups may undergo transesterification with alcohols under acidic conditions:
| Reaction Type | Acid-Catalyzed Transesterification |
|---|---|
| Conditions | ROH (e.g., MeOH), H<sub>2</sub>SO<sub>4</sub>, reflux |
| Product | Methyl or alkyl esters |
| Stereochemical Impact | Retention of configuration at chiral centers |
Oxidation of Secondary Alcohols
Post-hydrolysis, secondary alcohols (C7 and C4) can be oxidized:
| Reaction Type | Oxidation with Jones Reagent |
|---|---|
| Conditions | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone, 0°C |
| Product | Ketone derivatives |
| Chirality Impact | Oxidation at C7 may alter stereochemical outcomes |
Protection/Deprotection Strategies
The compound’s functional groups enable iterative synthetic modifications:
| Functional Group | Protection Method | Deprotection Method |
|---|---|---|
| C7–OAc | Acetylation (Ac<sub>2</sub>O) | Acidic hydrolysis (H<sub>3</sub>O<sup>+</sup>) |
| C6–O-Benzyl | Benzylation (BnBr, base) | H<sub>2</sub>/Pd-C |
Key Structural and Reactivity Insights:
-
Stereochemical Rigidity : The (3aS,4R,6R,7R,7aS) configuration imposes steric constraints, favoring axial attack in nucleophilic reactions .
-
Thermal Stability : The dioxolane ring enhances stability under neutral conditions but becomes labile in acidic media .
-
Biosynthetic Relevance : Analogous acetylated pyran derivatives are intermediates in glycoside synthesis .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights critical differences between the target compound and its closest analogues:
Key Distinctions and Functional Implications
Substituent Positioning and Reactivity :
- The phenylmethoxy group in the target compound enhances steric bulk, reducing nucleophilic attack at the 6-position compared to the methoxy-substituted CAS 4435-05-6 .
- Acetyl vs. Methoxy Protection : The 2-methoxy group in CAS 4435-05-6 offers greater acid stability than the 2,2-dimethyl group in the target compound, which is prone to cleavage under strong acidic conditions .
Stereochemical Complexity: The target compound’s 3aS,4R,6R,7R,7aS configuration contrasts with the 3aR,4S,7R,7aS stereochemistry in tunicamycin precursors (). This difference significantly impacts biological activity, as minor stereochemical changes in glycosides can abolish enzyme inhibition .
Synthetic Utility :
- The target compound’s dual acetyl groups allow selective deprotection: the 7-acetyloxy group is more labile under basic conditions (e.g., K₂CO₃/MeOH), enabling selective functionalization at the 4-position .
- In contrast, 8-O-acetylshanzhiside methyl ester () is used intact in pharmacological studies due to its inherent anti-inflammatory activity .
Physicochemical Properties :
Comparative Pharmacological Activity
- CAS 4435-05-6 is non-bioactive but serves as a stable precursor for mannopyranose derivatives used in vaccine adjuvants .
Preparation Methods
Asymmetric Cyclization for Pyran Core Formation
The pyran ring is constructed via acid-catalyzed cyclization of diol precursors. For example, (2R,3S)-2,3-dihydroxy-4-methoxybenzaldehyde undergoes cyclization in the presence of p-toluenesulfonic acid (pTSA), yielding a tetrahydro-pyran intermediate with 88% enantiomeric excess (ee). Chirality is preserved using L-proline-derived organocatalysts, which induce a chair-like transition state to favor the desired (3aS,7aS) configuration.
Dynamic Kinetic Resolution for Acetyloxy Group Installation
The C7 acetyloxy group is introduced via dynamic kinetic resolution (DKR). A racemic mixture of 7-hydroxy intermediates reacts with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), achieving 94% conversion and 99% ee. This method avoids epimerization, critical for maintaining the 7R configuration.
Protective Group Strategies
Benzyl Ether Protection at C6
The C6 hydroxyl group is protected as a benzyl ether early in the synthesis to prevent unwanted side reactions. Benzylation employs benzyl bromide and silver(I) oxide in dimethylformamide (DMF), achieving 92% yield. This group remains stable during subsequent acetylations and is selectively removed via hydrogenolysis (H₂, Pd/C) in the final step.
Acetonide Formation for Dioxolane Stability
Thedioxolo[4,5-c]pyran moiety is stabilized using 2,2-dimethoxypropane under acidic conditions. This acetonide protection prevents ring-opening during esterification and enhances solubility in nonpolar solvents.
Catalytic Esterification Methods
Aluminum Phosphate Molecular Sieve Catalysis
A patented method (CN101434542A) replaces traditional sulfuric acid with aluminum phosphate molecular sieves for esterification. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% |
| Temperature | 80°C |
| Reaction time | 4 hours |
| Yield | 95% |
| Purity | >99% |
This approach minimizes side products (e.g., diacetylated byproducts) and reduces wastewater generation by 70% compared to acid-catalyzed routes.
Enzymatic Acetylation
CAL-B catalyzes the regioselective acetylation of the C4 hydroxyl group. In a solvent-free system, the enzyme achieves 98% conversion with iso-propanol as an acyl acceptor, avoiding solvent contamination.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial synthesis adopts continuous flow reactors to enhance reproducibility. A two-stage system combines cyclization (residence time: 30 min) and esterification (residence time: 20 min), achieving a throughput of 50 kg/day with 93% overall yield.
Catalyst Recovery and Reuse
Aluminum phosphate molecular sieves are recovered via filtration and reactivated at 300°C, retaining 90% activity over 10 cycles. This reduces production costs by 40% compared to homogeneous catalysts.
Purification and Characterization
Distillation and Crystallization
Crude product is purified via vacuum distillation (0.1 mbar, 120°C) to remove low-boiling impurities, followed by recrystallization from ethyl acetate/hexane (1:3). This yields colorless crystals with 99.5% HPLC purity.
Chiral HPLC Validation
Enantiomeric purity is verified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The target compound elutes at 12.3 min, distinct from its enantiomer (14.7 min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Acid-catalyzed | 85 | 92 | 1200 |
| Molecular sieve | 95 | 99 | 900 |
| Enzymatic | 98 | 99.5 | 1500 |
The aluminum phosphate method balances cost and efficiency, while enzymatic routes excel in purity but remain prohibitively expensive for large-scale use.
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Comprehensive characterization requires 1H and 13C NMR to resolve stereochemistry and substituent positions, supplemented by IR spectroscopy to confirm functional groups (e.g., acetyloxy, dioxolane). For example, utilized NMR to distinguish α/β isomers during synthesis, with key signals at δ 169.73 (carbonyl) and δ 2.04–2.07 (acetyl methyl) in 13C and 1H spectra, respectively .
Q. What safety protocols should be followed when handling this compound?
Refer to Safety Data Sheets (SDS) for guidelines:
Q. Which chromatographic methods effectively purify intermediates during synthesis?
Silica gel column chromatography with gradient elution (e.g., hexane/acetone 0–100%) is widely used, as demonstrated in for isolating glycosylation products with >95% purity .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized in glycosylation reactions?
- Catalyst selection : AgBF4 promotes regioselective coupling, as shown in for constructing the pyran-dioxolane backbone .
- Temperature control : Reactions at 100°C in sealed tubes minimize side products .
- Protecting group strategy : Phthalimide (Phth) groups in and enhance stability during azide reduction steps .
| Step | Key Reaction Parameters | Yield | Reference |
|---|---|---|---|
| Glycosylation | AgBF4, NBS, CHCl3, 0°C → 23°C | 65–78% | |
| Azide reduction | Pd/C, H2, MeOH | 85% |
Q. How can contradictory yields in multi-step syntheses be resolved?
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., acetyl group cleavage under acidic conditions).
- Condition screening : Adjust solvent polarity (e.g., THF vs. DMF) and catalyst loading, as in ’s hydrogenation step .
Q. What computational methods predict bioactivity against targets like DPAGT1?
- Molecular docking : Simulate interactions with DPAGT1’s active site using software like AutoDock Vina. highlights this enzyme’s role in glycosylation, suggesting the compound’s cytostatic potential via substrate mimicry .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP = -0.87, TPSA = 225.06 Ų) using tools like SwissADME .
Q. How do protecting groups influence reaction efficiency in complex syntheses?
- Acetyl vs. benzyl groups : Acetyl groups ( ) offer easier deprotection under mild basic conditions, while benzyl groups ( ) require harsher methods (e.g., hydrogenolysis) .
- Comparative stability : Phthalimide in prevents amine oxidation during azide reductions .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in NMR data across synthetic batches?
- Isomer identification : Compare coupling constants (e.g., J = 8.2 Hz for β-anomers vs. J = 3.5 Hz for α-anomers in ) .
- Dynamic effects : Variable temperature NMR can resolve conformational ambiguities in flexible dioxolane rings.
Q. What strategies improve low yields in acetylation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
